molecular formula C19H17N3O B2583722 3-amino-N-[4-(phenylamino)phenyl]benzamide CAS No. 1797861-62-1

3-amino-N-[4-(phenylamino)phenyl]benzamide

Cat. No.: B2583722
CAS No.: 1797861-62-1
M. Wt: 303.365
InChI Key: DHYYHLSGCQREOR-UHFFFAOYSA-N
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Description

3-amino-N-[4-(phenylamino)phenyl]benzamide is a high-purity (95%) organic compound with a molecular weight of 303.36 g/mol, provided for research use only . This chemical features a benzamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. Compounds within the benzamide class, particularly N-substituted aminobenzamides, have been identified as a valid scaffold for inhibiting enzymes like dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes research . Furthermore, structurally similar 3- and 4-amino-N-(alkyl phenyl) benzamide compounds have demonstrated notable anticonvulsant activity in pharmacological studies, functioning as effective agents against seizures . The aminobenzamide core is also frequently explored in the design and synthesis of novel molecules investigated as potential tyrosine kinase inhibitors, which are a major category of therapeutic targets in oncology, particularly for cancers such as chronic myeloid leukemia . As a building block, this compound offers researchers a versatile intermediate for further chemical functionalization. Its specific research applications must be determined by the investigator, as it serves as a key starting material for the development of novel bioactive molecules across multiple therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-anilinophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,20H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYYHLSGCQREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Amino N 4 Phenylamino Phenyl Benzamide

Retrosynthetic Analysis of the "3-amino-N-[4-(phenylamino)phenyl]benzamide" Core Structure

A retrosynthetic analysis of "this compound" allows for the deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnection strategy involves breaking the amide bond, a common and reliable method in organic synthesis. This leads to two key precursors: 3-aminobenzoic acid and N-phenyl-p-phenylenediamine.

Further disconnection of the N-phenyl-p-phenylenediamine intermediate via a C-N bond cleavage, characteristic of a Buchwald-Hartwig amination or similar cross-coupling reaction, suggests aniline (B41778) and a p-haloaniline (such as p-bromoaniline or p-iodoaniline) as the initial building blocks. Alternatively, a classical approach would involve the reaction of aniline with p-nitroaniline followed by reduction.

For the 3-aminobenzoic acid portion, a common synthetic precursor is 3-nitrobenzoic acid, where the amino group is protected as a nitro group, which can be reduced in a later step. This approach prevents unwanted side reactions involving the amino group during the amide bond formation. Therefore, a plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (Amide Bond): 3-aminobenzoic acid and N-phenyl-p-phenylenediamine

Disconnection 2 (C-N Bond of Diamine): Aniline and p-nitroaniline (followed by reduction)

Precursor for benzoic acid part: 3-nitrobenzoic acid

This analysis lays the groundwork for designing practical synthetic routes to the target compound.

Classical and Advanced Synthetic Pathways for "this compound"

Based on the retrosynthetic analysis, both classical multi-step approaches and more modern, advanced synthetic pathways can be devised for the synthesis of "this compound."

Multi-Step Synthesis Approaches

A conventional and widely applicable multi-step synthesis typically involves the formation of an intermediate nitro-containing benzamide (B126), followed by the reduction of the nitro group to the desired amine. A representative synthetic scheme is as follows:

Synthesis of the Amine Precursor: The synthesis of the N-phenyl-p-phenylenediamine can be achieved through the reaction of aniline with p-nitroaniline, followed by reduction of the nitro group. However, a more direct and common laboratory-scale synthesis involves the palladium-catalyzed Buchwald-Hartwig amination of a p-haloaniline with aniline wikipedia.orgopenochem.orgrug.nl.

Amide Bond Formation: The initial step involves the acylation of the synthesized N-phenyl-p-phenylenediamine with 3-nitrobenzoyl chloride. The 3-nitrobenzoyl chloride is typically prepared by reacting 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride researchgate.net. The subsequent reaction with N-phenyl-p-phenylenediamine in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) yields the intermediate, 3-nitro-N-[4-(phenylamino)phenyl]benzamide dovepress.comgoogle.com.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This transformation can be effectively carried out using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid such as ammonium chloride researchgate.netdovepress.comchemicalbook.com. Successful reduction yields the target molecule, this compound.

A similar multi-step approach involves reacting 3-aminobenzoic acid with aniline to form 3-amino-N-phenylbenzamide, followed by a subsequent coupling reaction with a second aniline molecule. However, this route can be more challenging due to potential side reactions and the need for selective N-arylation.

One-Pot Reaction Strategies

While a specific one-pot synthesis for "this compound" is not extensively documented, the principles of multicomponent reactions can be applied to devise a plausible one-pot strategy lew.roorganic-chemistry.org. A potential one-pot approach could involve the in-situ formation of the amide bond followed by a cross-coupling reaction.

For instance, a one-pot reaction could be envisioned where 3-aminobenzoic acid, a p-haloaniline, and aniline are combined in a single reaction vessel with a suitable palladium catalyst system rsc.orgsioc-journal.cn. The reaction would proceed through a tandem amidation and Buchwald-Hartwig amination sequence. The initial amide formation between 3-aminobenzoic acid and the p-haloaniline would be followed by the palladium-catalyzed cross-coupling of the resulting intermediate with aniline to form the final product. The success of such a one-pot strategy would heavily depend on the careful selection of catalysts, ligands, and reaction conditions to ensure the compatibility of the different reaction steps and minimize the formation of byproducts.

Optimization of Reaction Conditions and Yields for "this compound" Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of "this compound." Key parameters to consider include the choice of catalyst system, solvent, temperature, and pressure, particularly for the critical amide bond formation and C-N cross-coupling steps.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent significantly influences the efficiency of the synthesis, especially in advanced pathways like the Buchwald-Hartwig amination wikipedia.orgopenochem.orgrug.nl.

Catalyst Systems: Palladium-based catalysts are predominantly used for C-N cross-coupling reactions wikipedia.orgopenochem.orgrug.nl. The selection of the appropriate ligand is critical for the catalyst's activity and stability.

Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂) wikipedia.orgrug.nlsyr.edu.

Ligands: A variety of phosphine-based ligands have been developed for Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle rug.nlresearchgate.net. Bidentate ligands like BINAP and DPPF have also been successfully employed wikipedia.orgsyr.edu. The choice of ligand can impact the reaction rate, substrate scope, and the required catalyst loading.

Solvent Effects: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing the reaction pathway acsgcipr.orgrsc.orgresearchgate.net.

Aprotic Solvents: Toluene (B28343), dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig amination reactions wikipedia.orgresearchgate.netacsgcipr.org. Toluene is often a good choice for its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which allows for reactions to be run at elevated temperatures acsgcipr.org.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, particularly when dealing with less soluble substrates. However, they can sometimes lead to side reactions or catalyst deactivation.

Green Solvents: In recent years, there has been a push towards using more environmentally friendly solvents. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as greener alternatives to traditional solvents like dioxane and THF for amidation reactions.

The following table summarizes the impact of different catalyst and solvent systems on the yield of Buchwald-Hartwig amination reactions for substrates similar to those in the synthesis of the target molecule.

Catalyst PrecursorLigandSolventBaseTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosTolueneNaOtBu10095 researchgate.net
Pd₂(dba)₃SPhosDioxaneCs₂CO₃11092 rug.nl
PdCl₂(dppf)dppfTHFK₃PO₄8088 wikipedia.org
Pd(OAc)₂RuPhos2-MeTHFK₂CO₃10090N/A

Temperature and Pressure Parameters

Temperature and pressure are critical parameters that can be adjusted to optimize the reaction rate and yield.

Temperature:

Amide Bond Formation: The acylation reaction is often carried out at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without causing decomposition of the reactants or products dovepress.com.

Buchwald-Hartwig Amination: Palladium-catalyzed amination reactions typically require elevated temperatures, often in the range of 80-120 °C, to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps rug.nlresearchgate.net. The optimal temperature will depend on the specific catalyst system and the reactivity of the substrates.

Reduction: Catalytic hydrogenation is usually performed at room temperature, while chemical reductions with reagents like SnCl₂ may require heating to reflux researchgate.netchemicalbook.com.

Pressure:

Catalytic Hydrogenation: The reduction of the nitro group via catalytic hydrogenation is often carried out under a positive pressure of hydrogen gas, typically ranging from atmospheric pressure to around 50 psi, to increase the concentration of hydrogen in the reaction mixture and accelerate the reaction rate google.com.

Buchwald-Hartwig Amination: Most Buchwald-Hartwig amination reactions are conducted at atmospheric pressure in sealed reaction vessels to prevent the evaporation of volatile solvents and reactants, especially when heating for extended periods. The use of high pressure is generally not required for these reactions unless dealing with gaseous reactants like ammonia nih.gov.

The following table provides a summary of typical temperature and pressure parameters for the key synthetic steps.

Reaction StepTemperature Range (°C)PressureNotes
Acylation0 - 50AtmosphericCan be exothermic; cooling may be necessary.
Buchwald-Hartwig Amination80 - 120AtmosphericRequires an inert atmosphere (e.g., nitrogen or argon).
Catalytic Hydrogenation20 - 401 - 4 atm (H₂)Requires a specialized hydrogenation apparatus.
Chemical Reduction (e.g., SnCl₂)60 - 80AtmosphericOften carried out at the reflux temperature of the solvent.

Design and Synthesis of Novel "this compound" Derivatives and Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The synthetic strategy generally involves the formation of an amide bond between a substituted 3-aminobenzoic acid derivative and a substituted N-phenyl-p-phenylenediamine derivative.

Modifications at the benzamide portion of the molecule can significantly influence its chemical properties. The primary point of alteration is the 3-amino group, which can be acylated, alkylated, or used as a handle to introduce other functional groups or ring systems.

For instance, the synthesis of related N-phenylbenzamide derivatives often starts with substituted 4-nitrobenzoyl chlorides reacting with 4-nitroanilines. The resulting 4-nitro-N-(4-nitrophenyl)benzamide intermediates are then reduced to the corresponding diamines. This reduction is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like tin(II) chloride dihydrate. nih.gov

A general synthetic scheme for modifying the benzamide moiety is outlined below:

Starting Material Activation : A substituted 3-nitrobenzoic acid is activated, often by conversion to its acyl chloride using thionyl chloride (SOCl₂).

Amide Bond Formation : The activated acyl chloride is then reacted with an appropriate N-phenyl-p-phenylenediamine derivative to form the nitro-substituted benzamide intermediate.

Reduction : The nitro group is subsequently reduced to the primary amine, yielding the final this compound analogue.

Modification PositionReagent ExampleResulting Functional Group
3-amino groupAcyl Chloride (R-COCl)Amide (R-CONH-)
Benzene (B151609) RingHalogenating AgentHalogen substituent (-Cl, -Br)
3-amino groupAlkyl Halide (R-X)Secondary/Tertiary Amine

This interactive table summarizes potential modifications at the benzamide moiety.

Studies on related N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have shown that the introduction of both electron-donating and electron-withdrawing substituents systematically alters the electrochemical and spectral properties of the molecule. researchgate.net These effects follow Hammett relationships, indicating a predictable influence of substituents on the electronic behavior of the p-phenylenediamine core. researchgate.net For example, electron-donating groups increase the electron density and lower the oxidation potential, while electron-withdrawing groups have the opposite effect. researchgate.net

The synthesis of these analogues typically involves the use of appropriately substituted anilines or p-phenylenediamines as starting materials in the amide coupling reaction.

Substituent TypeExamplePosition on RingPotential Effect
Electron-DonatingMethyl (-CH₃)ortho, meta, paraIncreased electron density
Electron-WithdrawingChloro (-Cl)ortho, meta, paraDecreased electron density
Bulky Grouptert-ButylorthoSteric hindrance, altered conformation

This interactive table illustrates the effects of different substituents on the phenylamino (B1219803) phenyl group.

Replacing one or more of the phenyl rings with heterocyclic systems is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding. For example, isosteres of the phenyl rings, such as pyridine, pyrazole, or piperidone, can be incorporated.

The synthesis of such analogues requires heterocyclic starting materials. For instance, a pyrazolopyridine derivative could be synthesized to mimic the phenylamino portion of the molecule. nih.gov The synthesis of piperidone-containing inhibitors has been achieved through methods that utilize a chiral auxiliary to introduce an amino group enantioselectively, followed by an intramolecular cyclization to form the piperidone ring. nih.gov This approach allows for the creation of conformationally restricted analogues.

Another example involves the synthesis of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, where the benzamide portion is incorporated into a larger heterocyclic system. mdpi.com

Green Chemistry Approaches in "this compound" Synthesis

The synthesis of this compound and its derivatives traditionally involves amide bond formation, a reaction often criticized for its poor atom economy and reliance on stoichiometric coupling reagents that generate significant waste. sigmaaldrich.comscispace.com In response, the development of greener synthetic methods is a key research focus.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the catalytic formation of amide bonds as a top priority. sigmaaldrich.comscispace.com Green approaches focus on several key areas:

Catalytic Amidation : Moving away from stoichiometric activating agents (like HATU or EDC) to catalytic methods is a primary goal. scispace.com Catalysts based on boron, ruthenium, and other metals have been developed for the direct coupling of carboxylic acids and amines. sigmaaldrich.comresearchgate.net

Biocatalysis : Enzymes offer a highly efficient and sustainable alternative for amide bond formation. rsc.org Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often achieving high yields and purity without extensive purification. nih.gov Other enzyme classes, like nitrile hydratases, can form primary amides from nitriles under mild conditions. rsc.org ATP-dependent amide bond-forming enzymes are also being explored as they function in aqueous environments. rsc.org

Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives is crucial. Water is an ideal green solvent, and catalytic systems that operate in aqueous media are highly sought after. scispace.commdpi.com The use of supercritical ammonia has also been investigated for the synthesis of precursors like p-Phenylenediamine (PPD). semanticscholar.org

Atom Economy : Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is a core principle. Dehydrogenative coupling of alcohols and amines to form amides, which liberates only hydrogen gas (H₂) as a byproduct, is an excellent example of an atom-economical reaction. sigmaaldrich.com

The synthesis of a procainamide-tetraphenylborate complex via an ion-associate reaction in deionized water at room temperature has been highlighted as an example of a green chemistry approach. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 3 Amino N 4 Phenylamino Phenyl Benzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic connectivity and molecular backbone can be assembled.

1D NMR (¹H, ¹³C) Applications

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of "3-amino-N-[4-(phenylamino)phenyl]benzamide" is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the three distinct phenyl rings would typically appear in the downfield region, generally between 6.5 and 8.5 ppm. The signals for the protons of the primary amine (-NH₂) and the secondary amines (-NH-) of the amide and phenylamino (B1219803) groups are expected to be broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for "this compound" based on Analogous Structures.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide C=O - ~165-170
Aromatic C-H ~6.5 - 8.0 ~110 - 140
Aromatic C-N - ~135 - 150
Aromatic C-C=O - ~130 - 140
Amine NH₂ Broad, variable -
Amide NH Broad, variable -

Note: The values presented are estimations based on general chemical shift ranges and data from structurally similar compounds.

2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY spectra would be used to trace the connectivity of protons within each of the three separate aromatic rings, confirming the substitution patterns. psu.edumdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule. psu.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the complete molecular structure, as it shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the structure of the title compound would include:

Correlation from the amide proton to the carbonyl carbon.

Correlations from the amide proton to carbons on the adjacent phenyl rings.

Correlations from the phenylamino -NH- proton to carbons on the two rings it bridges.

Correlations from protons on one ring to quaternary carbons on an adjacent ring, confirming the links between the molecular fragments. psu.edumdpi.com

Through the combined interpretation of these 1D and 2D NMR experiments, the complete chemical structure of "this compound" can be unequivocally elucidated. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules that may have the same nominal mass. For "this compound" (C₁₉H₁₇N₃O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of its molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass. mdpi.com For example, the HRMS data for an analogue, 3-Amino-4-(diphenylamino)-1H-isochromen-1-one, showed a measured [M+H]⁺ peak at m/z = 329.12873, which was in strong agreement with the calculated mass of 329.12900 for its formula, C₂₁H₁₇N₂O₂. mdpi.com This level of accuracy is critical for confirming the identity of a newly synthesized or isolated compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.govunito.it In a typical experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. nih.gov

For "this compound," key fragmentations would be expected to occur at the labile amide and amine linkages.

Table 2: Predicted MS/MS Fragmentation Ions for "this compound".

Fragmentation Pathway Predicted Fragment Ion Structure Predicted m/z
Cleavage of amide C-N bond [C₇H₇N₂O]⁺ (3-aminobenzoyl cation) 121
Cleavage of amide C-N bond [C₁₂H₁₁N₂]⁺ (4-(phenylamino)phenylaminyl cation) 183
Cleavage of phenyl-NH bond [C₆H₅]⁺ (Phenyl cation) 77

Note: The predicted m/z values correspond to the most likely fragment ions. The actual observed spectrum may show additional fragments.

Analysis of these fragmentation pathways provides definitive evidence for the proposed structure, complementing the data obtained from NMR spectroscopy. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the absorption or scattering of light corresponding to the vibrational frequencies of specific chemical bonds.

The IR spectrum of "this compound" would display characteristic absorption bands confirming its key functional groups.

Table 3: Characteristic IR and Raman Vibrational Frequencies for "this compound".

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹)
N-H (Amine, Amide) Stretching 3500 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C=O (Amide I) Stretching 1680 - 1630
C=C (Aromatic) Stretching 1600 - 1450
N-H (Amide II) Bending 1570 - 1515

Data from related structures supports these assignments. For instance, 3-amino-N-(2,6-dimethyl phenyl) benzamide (B126) shows a characteristic carbonyl stretch at 1665 cm⁻¹. google.com Similarly, 3-Amino-4-(diphenylamino)-1H-isochromen-1-one displays N-H stretching bands at 3479 and 3288 cm⁻¹, a strong carbonyl band at 1734 cm⁻¹, and C-N bands around 1297 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. currentseparations.comdergipark.org.tr Together, IR and Raman spectra offer a comprehensive fingerprint of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, conformation, and its packing within the crystal lattice. While specific crystallographic data for "this compound" is not publicly available, analysis of analogous benzanilide (B160483) and N-aroyl-N-aryl amide structures reveals the type of detailed information that can be obtained. researchwithnj.comsemanticscholar.org

Furthermore, the analysis reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonds. In this specific molecule, the primary amine (-NH2) group and the secondary amine (-NH-) of the amide linkage are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms can act as acceptors. These hydrogen bonds play a significant role in stabilizing the crystal structure, often forming extended networks like chains or sheets. nih.gov

The data obtained from an X-ray crystallographic study is typically presented in a detailed table of crystallographic parameters. An example of such a table, based on data for related amide structures, is provided below. researchgate.netotago.ac.nzmdpi.com

Table 1: Representative Crystallographic Data for an Analogous Aromatic Amide Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.532
b (Å)9.898
c (Å)9.708
β (°)95.42
Volume (Å3)1294.5
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.365
Hydrogen Bond InteractionsN-H···O

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis and purification of synthetic compounds. Different chromatographic techniques are employed based on the properties of the analyte and the specific goal, whether it is assessing purity, identifying byproducts, or isolating the target compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to achieve optimal separation of the main compound from any impurities. researchgate.net Detection is commonly performed using a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance, which for this highly conjugated system would likely be in the 254-300 nm range.

The result of an HPLC analysis is a chromatogram, where the retention time of the peak corresponds to the compound and the area of the peak is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and side-products. nih.gov

Table 2: Exemplar HPLC Conditions for Analysis of an Aminobenzanilide Analogue

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (with 0.1% Phosphoric Acid)
Elution ModeIsocratic
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume20 µL

While "this compound" itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), the GC-MS technique is invaluable for identifying volatile byproducts or unreacted starting materials that may be present after synthesis. The synthesis of such a benzanilide typically involves an amide coupling reaction. slideshare.net Potential volatile impurities could include residual starting materials like 3-aminobenzoic acid derivatives or N-phenyl-p-phenylenediamine, or solvents used in the reaction.

In GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated on a capillary column. The separated components enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern. researchgate.net This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the identification of the compound by comparison to spectral libraries like the NIST database. nist.gov For example, analysis of a crude reaction mixture could reveal the presence of residual toluene (B28343) or other solvents used in the synthesis. researchgate.net

Following synthesis, the target compound must be isolated from the crude reaction mixture. Preparative chromatography is the standard method for this purification on a laboratory scale.

Column Chromatography: The most common technique is flash column chromatography using silica (B1680970) gel as the stationary phase. teledynelabs.com However, the purification of compounds containing basic amine groups on standard silica gel can be challenging due to strong ionic interactions with acidic silanol (B1196071) groups on the silica surface, leading to peak tailing and poor recovery. youtube.com To mitigate this, the mobile phase is often modified by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). wordpress.com Alternatively, amine-functionalized silica gel can be used, which provides a less acidic surface and improves the chromatography of basic compounds. biotage.comresearchgate.net

Preparative HPLC: For achieving very high purity, preparative RP-HPLC can be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. sielc.com The fractions corresponding to the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product. While more costly and complex than flash chromatography, preparative HPLC offers superior resolution and is ideal for final purification steps.

Table 3: Comparison of Preparative Chromatography Techniques for Purification

ParameterFlash Column Chromatography (Modified Silica)Preparative RP-HPLC
Stationary PhaseSilica GelC18-bonded Silica
Typical Mobile PhaseHexane/Ethyl Acetate + 0.5% TriethylamineAcetonitrile/Water
Scalemg to multi-grammg to gram
ResolutionModerateHigh
Primary ApplicationPrimary purification of crude productHigh-purity isolation

Theoretical and Computational Chemistry Studies of 3 Amino N 4 Phenylamino Phenyl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key insights into the molecule's reactivity can be gained. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability.

For analogous benzamide (B126) derivatives, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, studies on novel N-substituted benzamide ligands have shown that the distribution of electron density in the HOMO and LUMO is significantly influenced by the nature of the substituent groups. sci-hub.se In these related compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. sci-hub.se For 3-amino-N-[4-(phenylamino)phenyl]benzamide, it is anticipated that the HOMO would have significant contributions from the amino and phenylamino (B1219803) groups, while the LUMO would likely be centered on the benzamide core.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Benzamide Derivatives.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzamide (Reference)--5.65
N-benzhydryl benzamide--5.37
N,N-diphenethyl benzamide--5.44
N,N-dihexyl benzamide--5.49
N,N-dioctyl benzamide--5.51

Data adapted from studies on related benzamide derivatives. sci-hub.se

Ab Initio Calculations of Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining electronic properties. These methods can be used to calculate properties such as ionization potential, electron affinity, and dipole moment, which are critical for understanding a molecule's behavior in an electric field and its interaction with other molecules.

In studies of similar azo dyes containing sulfonamide groups, ab initio methods based on DFT have been used to calculate a range of electronic properties. researchgate.net These calculations revealed that such molecules are thermodynamically stable, a property inferred from a significant HOMO-LUMO energy gap. researchgate.net For this compound, similar calculations would be expected to yield valuable information about its stability and electronic nature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility, which are crucial for their biological activity.

Temperature-Dependent Conformational Dynamics

Temperature is another critical factor that affects the conformational landscape of a molecule. MD simulations performed at different temperatures can illustrate how increased thermal energy allows the molecule to overcome rotational barriers and explore a wider range of conformations. This is particularly relevant for flexible molecules like this compound, which possesses several rotatable bonds. Understanding its temperature-dependent dynamics is important for predicting its behavior under various experimental conditions.

Molecular Docking and Ligand-Receptor Interaction Modeling with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand might interact with the active site of a biological target, such as a protein or enzyme.

For various N-phenylbenzamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions at the molecular level. For example, imidazole-based N-phenylbenzamide derivatives have been docked into the active site of ABL1 kinase, a protein implicated in cancer, revealing high binding affinities for the most active compounds. nih.gov Similarly, docking studies of 4-amino-N-phenylbenzamide anticonvulsants have helped to define the structural features necessary for their activity, highlighting the importance of specific hydrogen bonding interactions. nih.gov

Given its structure, this compound could be a candidate for docking studies against a variety of biological targets. The amino and amide groups provide opportunities for hydrogen bonding, while the phenyl rings can engage in π-π stacking and hydrophobic interactions. Docking simulations would aim to identify the most favorable binding pose and calculate a binding affinity score, which can be used to rank its potential as an inhibitor or modulator of a particular protein.

Table 2: Examples of Molecular Docking Targets for Related Benzamide Scaffolds.

Compound ClassBiological TargetKey Interactions Observed
Imidazole-based N-phenylbenzamidesABL1 kinaseHigh binding affinity, stable complex formation. nih.gov
4-amino-N-phenylbenzamide derivativesPutative anticonvulsant receptorHydrogen bonding to the central amide group. nih.gov
4-[(Quinolin-4-yl)amino]benzamide derivativesRNA polymerase (PA−PB1)Pi-Pi stacking and salt bridge formation. semanticscholar.org

Predictive Binding Affinity Computations for Enzyme Active Sites

There are no available studies that report predictive binding affinity computations of this compound with any specific enzyme active sites. Molecular docking and scoring are common computational techniques used to predict the binding mode and affinity of a ligand to a protein target. Such studies would typically involve the use of software like AutoDock, Glide, or GOLD to simulate the interaction between the compound and a chosen enzyme. The results are often presented in terms of binding energy (e.g., in kcal/mol) or inhibition constants (Ki). However, no such data has been published for this compound.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the hydrogen bonding and hydrophobic interactions of this compound with a biological target is contingent on molecular docking or molecular dynamics simulation studies, which have not been reported. Such analyses would identify the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds formed by the amino and amide groups, and hydrophobic interactions involving the phenyl rings. This information is crucial for understanding the molecular basis of the compound's potential biological activity.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

The development of QSAR and QSPR models requires a dataset of structurally related compounds with measured biological activities or properties. There is no evidence in the literature of such models being developed specifically for derivatives of this compound.

Development of Predictive Models for "this compound" Derivatives

Without a series of synthesized derivatives and their corresponding experimental data, the development of predictive QSAR models is not feasible. Such models are used to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors.

Identification of Key Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophore features) that are responsible for a compound's biological activity. This is typically done by aligning a set of active molecules and identifying common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. As there are no published studies on a series of biologically active derivatives of this compound, the key pharmacophore features for any specific activity remain undetermined.

Mechanistic Investigations of 3 Amino N 4 Phenylamino Phenyl Benzamide at the Molecular and Cellular Level in in Vitro Systems

Elucidation of Molecular Targets and Pathways

Scientific investigation into the specific molecular targets and pathways of "3-amino-N-[4-(phenylamino)phenyl]benzamide" is an area of ongoing research. While broader classes of benzamides have been studied for their biological activities, detailed mechanistic data for this particular compound is not extensively available in publicly accessible literature. The following sections outline the types of studies that are typically conducted to elucidate the mechanism of action for a compound of this nature.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation assays are fundamental in determining the molecular mechanism of a compound. For a novel compound like "this compound," a tiered screening approach is often employed. Initially, the compound would be tested against a broad panel of enzymes to identify potential inhibitory or activating effects. Based on these initial findings, more focused studies would be conducted on specific enzyme families of interest.

For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Therefore, it would be a logical step to investigate the effect of "this compound" on the activity of these and other relevant enzymes.

A hypothetical data table for an initial enzyme screening might look as follows:

Enzyme TargetCompound Concentration (µM)Percent Inhibition
HDAC11015%
HDAC61022%
PARP1108%
Cyclooxygenase-2 (COX-2)105%
Tyrosine Kinase (Src)1012%

This data is illustrative and not based on experimental results for the specific compound.

Receptor Binding and Modulation Studies

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors. These studies typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. G protein-coupled receptors (GPCRs) and nuclear receptors are common targets for benzamide-containing compounds.

For example, certain N-phenylbenzamide derivatives have been explored for their potential interaction with various receptors. mdpi.com To characterize the interaction of "this compound" with a specific receptor, saturation binding and competitive binding assays would be performed.

A hypothetical data table summarizing receptor binding affinity could be presented as:

ReceptorRadioligandKi (nM)
Estrogen Receptor α[3H]Estradiol>10,000
Dopamine D2 Receptor[3H]Spiperone850
Opioid Receptor δ[3H]Naltrindole1200

This data is illustrative and not based on experimental results for the specific compound.

Protein-Protein Interaction Modulators

Modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. Compounds that can either inhibit or stabilize these interactions can have significant therapeutic effects. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and co-immunoprecipitation (Co-IP) are used to study the effects of compounds on PPIs.

Given the structure of "this compound," it could potentially interfere with PPIs involving aromatic-rich binding domains. For example, interactions mediated by bromodomains or other protein modules that recognize acetylated lysine residues are potential targets.

Cellular Assay Development and Application for "this compound" Activity

Cell-Free System Investigations

Cell-free systems provide a simplified environment to study the direct effects of a compound on molecular processes without the complexity of a whole cell. These systems can include purified enzymes, receptors, or nucleic acids. For "this compound," cell-free assays would be instrumental in confirming direct interactions with molecular targets identified in initial screenings. For example, if the compound is found to inhibit a particular enzyme, kinetic studies in a cell-free system can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

In Vitro Cell Culture Model Systems (e.g., specific cell lines)

Once a potential molecular target or pathway has been identified, cell-based assays are used to confirm the activity of the compound in a more biologically relevant context. The choice of cell line is critical and depends on the biological process being investigated. For example, if "this compound" is hypothesized to have anticancer activity, a panel of cancer cell lines would be used to assess its anti-proliferative effects.

Typical assays would include:

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound.

Western Blotting: To measure changes in the expression or phosphorylation status of target proteins and downstream signaling molecules.

Immunofluorescence Microscopy: To visualize the subcellular localization of target proteins and the effects of the compound on cellular morphology.

A hypothetical data table showing the anti-proliferative activity of the compound in different cancer cell lines might be:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer25.3
HCT-116Colon Cancer18.7
A549Lung Cancer32.1
HeLaCervical Cancer45.8

This data is illustrative and not based on experimental results for the specific compound.

Cellular Uptake and Localization Studies

To understand the biological activity of "this compound," it is crucial to first determine if and how it enters cells and where it localizes within subcellular compartments. The physicochemical properties of a compound, such as its size and charge, influence its ability to cross the cell membrane, either through passive diffusion or active transport mechanisms.

Fluorescence microscopy is a primary tool for such studies. The intrinsic fluorescence of "this compound," if any, could be utilized. Alternatively, the compound could be tagged with a fluorescent probe. By treating live cells with the labeled compound, its uptake, distribution, and accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus can be visualized over time.

For instance, studies on other nanoparticles have shown that their interactions with a cell's plasma membrane are influenced by their physical properties, with smaller, positively charged particles sometimes able to pass through the membrane. While specific uptake studies on "this compound" are not available, research on related N-phenylbenzamide derivatives suggests that for some compounds in this class to reach their intracellular targets, such as kinetoplast DNA in parasites, efficient membrane permeability is required. This implies that cellular uptake is a critical factor for the biological activity of such molecules.

Investigation of Downstream Signaling Pathways and Gene Expression Modulation

Once inside the cell, "this compound" would likely interact with intracellular targets, triggering a cascade of downstream signaling events and potentially altering gene expression. Investigating these changes is key to elucidating its mechanism of action.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. Following treatment of a chosen cell line with "this compound," this method could be used to assess changes in the expression levels or post-translational modifications (e.g., phosphorylation) of key signaling proteins. For example, in studies of other N-substituted benzamides, Western blotting has been used to detect the release of cytochrome c from mitochondria into the cytosol and the processing of pro-caspase-9 into its active form, both key events in the apoptotic pathway. researchgate.net

Immunoprecipitation could further be employed to isolate a specific protein of interest from the cell lysate, allowing for the identification of its binding partners. This would be valuable in identifying the direct molecular targets of "this compound" or understanding how it perturbs protein-protein interaction networks.

To investigate the effects of "this compound" on gene expression, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are powerful tools. RT-qPCR can be used to measure changes in the expression of a targeted set of genes known to be involved in specific pathways, such as cell cycle regulation or apoptosis.

For a more global and unbiased view, RNA-Seq provides a comprehensive profile of the entire transcriptome of the cells. mdpi.com By comparing the transcriptomes of treated versus untreated cells, researchers can identify all genes that are up- or down-regulated in response to the compound. This can reveal novel pathways affected by "this compound" and provide insights into its broader cellular effects. High-throughput transcriptomics is increasingly being used in drug discovery to characterize the biological effects of chemical compounds.

Apoptosis and Cell Cycle Modulation Studies in Defined Cell Models

Many biologically active compounds exert their effects by inducing programmed cell death (apoptosis) or by interfering with the normal progression of the cell cycle.

Flow cytometry is an indispensable tool for cell cycle analysis. nih.gov Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and as they pass one by one through a laser beam, the amount of fluorescence is measured. This allows for the quantification of the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. nih.govnih.gov

By treating a cell population with "this compound" and analyzing samples at different time points, any perturbation in cell cycle progression can be detected. For example, an accumulation of cells in the G2/M phase would suggest a G2/M arrest. Studies on other N-substituted benzamides have indeed shown an induction of a G2/M cell cycle block in cancer cell lines. nih.gov Similarly, a novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivative was found to induce cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov

The table below illustrates hypothetical data that could be obtained from a flow cytometry experiment analyzing the effect of a compound on the cell cycle of a cancer cell line.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control552520
Compound X (10 µM)201565
Compound X (25 µM)151075

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of "executioner" caspases, such as caspase-3, is a hallmark of apoptotic cell death. Caspase activation can be measured using various commercially available assays. These assays often utilize a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. When the active caspase cleaves the substrate, a detectable signal is produced, the intensity of which is proportional to the caspase activity.

In studies of related N-substituted benzamides, the activation of caspase-9, an "initiator" caspase in the intrinsic apoptotic pathway, has been demonstrated. researchgate.netnih.gov The table below shows representative data from a study on the N-substituted benzamide, 3-chloroprocainamide (3CPA), demonstrating its ability to induce apoptosis, which was inhibited by caspase inhibitors.

TreatmentRelative Level of Apoptosis
3CPA (250 µM)100%
3CPA + ZVAD-fmk (pan-caspase inhibitor)40%
3CPA + LEHD-fmk (caspase-9 inhibitor)55%
3CPA + IETD-fmk (caspase-8 inhibitor)85%

Data adapted from a study on 3CPA in 70Z/3 cells, where the level of apoptosis is expressed relative to treatment with the inhibitor alone. researchgate.net

Studies on Autophagy and Other Cellular Processes Influenced by the Compound

No peer-reviewed articles or research data were found that investigate the role of "this compound" in the process of autophagy or its influence on other cellular processes in in vitro systems. Consequently, no data tables or detailed research findings on this topic can be provided.

Investigation of "this compound" Interactions with Macromolecules (e.g., DNA, RNA)

There is no available research in the scientific literature detailing the interactions of "this compound" with macromolecules such as DNA or RNA. Studies involving techniques such as spectrophotometric titration, circular dichroism, gel electrophoresis, or other biophysical assays to determine binding affinities, modes of interaction, or structural changes to these macromolecules upon exposure to the compound have not been published. As a result, no data tables or specific findings regarding its macromolecular interactions can be presented.

While research exists for other benzamide derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of information on related but structurally distinct compounds. The absence of specific data for the requested compound means that a scientifically rigorous and accurate article on its mechanistic investigations in these areas cannot be constructed at this time.

Structure Activity Relationship Sar Studies of 3 Amino N 4 Phenylamino Phenyl Benzamide Derivatives

Systematic Modification of "3-amino-N-[4-(phenylamino)phenyl]benzamide" for SAR Exploration

The core scaffold of this compound presents multiple sites for chemical modification, allowing for a thorough investigation of how changes in its structure affect its biological profile. These modifications typically involve altering substituents on the benzamide (B126) ring, the phenylamino (B1219803) moiety, and the bridging aniline (B41778) ring.

The introduction of various substituents at different positions of the this compound scaffold has been a key strategy in elucidating the SAR. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target.

For instance, in studies of related N-phenylbenzamide derivatives as antimicrobial agents, the nature of substituents on both phenyl rings was found to be critical. An electropositive group on the benzoyl "X" ring and an electronegative group near the carbonyl oxygen were desirable for enhanced activity against Gram-positive bacteria. Conversely, for activity against Gram-negative bacteria, a hydrophobic group at the meta position of the "X" ring, a bulky group at the ortho position, and a smaller group at the para position were found to be favorable.

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides investigated as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, substitutions on the benzamide ring demonstrated a range of potencies. For example, chloro- and methoxy-substitutions at the 2-position resulted in submicromolar M1 inhibitory concentrations. A pentafluorophenyl derivative also showed submicromolar antagonism. Notably, a 3,5-bis(trifluoromethyl) analog displayed a unique dual M1/M4 antagonist profile nih.gov.

The following interactive table summarizes the impact of various substituents on the biological activity of N-phenylbenzamide derivatives, providing a framework for predicting the effects of similar substitutions on the this compound core.

Scaffold PositionSubstituentObserved Effect on Biological ActivityTarget/Assay
Benzamide Ring (ortho)2-ClIncreased M1 antagonist activityM1 Receptor Binding
Benzamide Ring (ortho)2-OMeIncreased M1 antagonist activityM1 Receptor Binding
Benzamide Ring (meta, para)3,5-diClReasonable M1 antagonist activityM1 Receptor Binding
Benzamide Ring (multiple)PentafluoroSubmicromolar M1 and M5 antagonist activityM1/M5 Receptor Binding
Benzamide Ring (meta, para)3,5-bis(CF3)Dual M1/M4 antagonist activityM1/M4 Receptor Binding
Phenylamino RingVariedInfluences antiprotozoal activityTrypanosoma brucei

The relative positions of functional groups on the aromatic rings of this compound are critical determinants of its biological activity. Shifting the position of the amino group on the benzamide ring or altering the substitution pattern on the phenylamino moiety can lead to significant changes in efficacy and selectivity.

For example, in a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, the position of substituents on the benzamide core was crucial. Replacing a morpholine (B109124) group at the C-5 position with smaller lipophilic groups like methyl or thiophene (B33073) led to potent analogs with high selectivity and low cytotoxicity acs.org. This highlights the importance of steric factors and lipophilicity at specific positions.

Mapping of Pharmacophoric Elements Critical for Activity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For N-phenylbenzamide derivatives, several key pharmacophoric features have been identified through computational studies.

A study on N-phenylbenzamide derivatives as protein kinase inhibitors proposed a pharmacophore model that retains the N-phenylbenzamide linker as a core element, connecting an adenine-binding fragment (like benzimidazole (B57391) or purine) with an allosteric benzene (B151609) ring scirp.org. This suggests that the N-phenylbenzamide moiety acts as a crucial scaffold for orienting the key interacting groups within the kinase binding site.

For N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors, 3D-QSAR studies have been performed to elucidate the key structural requirements for activity. These models help in designing new inhibitors with predetermined affinity by highlighting favorable and unfavorable steric and electronic interactions researchgate.net.

Development of SAR Models from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models are invaluable tools for predicting the activity of novel derivatives and for guiding further optimization efforts.

For N-phenylbenzamide derivatives with antimicrobial activity, DFT-based QSAR studies revealed that molecular weight and total energy are significant contributors to activity against both Gram-positive and Gram-negative bacteria. The models also indicated that electrostatic interactions are dominant for anti-Gram-positive activity, while steric and hydrophobic interactions are more critical for anti-Gram-negative activity nih.gov.

In another example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives as antiulcer agents was conducted to link molecular structures with their inhibitory activity on H+/K+-ATPase igi-global.com. Such models can aid in the discovery of more potent agents in this class.

Comparative Analysis of "this compound" SAR with Related Chemical Classes

The SAR of this compound derivatives can be contextualized by comparing it with that of other chemical classes targeting similar biological pathways. For instance, as potential kinase inhibitors, the N-phenylbenzamide scaffold can be compared to other "linker" moieties used in type-2 kinase inhibitors. The flexibility and geometry of the N-phenylbenzamide linker are key to avoiding steric clashes and enabling optimal interactions with both the adenine (B156593) and allosteric pockets of the kinase scirp.org.

When considering antiprotozoal activity, N-phenylbenzamide derivatives that act as DNA minor groove binders can be compared to other classes of DNA binding agents. The SAR studies of these compounds, focusing on modifications of the central scaffold and the cationic end groups, provide insights into the requirements for potent and selective DNA interaction nih.govacs.org.

This comparative approach allows for a broader understanding of the principles of molecular recognition for a given biological target and can inspire the design of novel hybrid molecules that combine favorable features from different chemical classes.

Potential Research Applications of 3 Amino N 4 Phenylamino Phenyl Benzamide and Its Analogues

Utilization as Chemical Probes for Biological Pathway Interrogation

Due to the limited specific research on "3-amino-N-[4-(phenylamino)phenyl]benzamide," its direct use as a chemical probe has not been established. However, its structural analogue, 3-aminobenzamide (3-AB), is a well-known and widely used chemical probe for interrogating biological pathways involving Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govselleckchem.com PARP inhibitors like 3-AB are instrumental in studying DNA repair mechanisms, cellular stress responses, and programmed cell death. nih.govnih.gov By inhibiting PARP, 3-AB helps researchers to elucidate the roles of these enzymes in various disease models, including cancer and neurodegenerative disorders. nih.gov

Given the presence of the 3-aminobenzamide core, it is plausible that "this compound" could be functionalized to develop novel chemical probes. For instance, the addition of a fluorophore or a biotin tag to the molecule could enable its use in fluorescence microscopy or affinity purification studies to identify its binding partners and explore its mechanism of action within cellular systems. The development of such probes would be a critical step in understanding the compound's biological activities.

Application in Target Validation Studies

Target validation is a crucial step in the drug discovery process, confirming that a specific biological target is involved in a disease pathway and that modulating its activity will have a therapeutic effect. While there are no specific target validation studies reported for "this compound," its N-phenylbenzamide scaffold is a common feature in molecules designed for this purpose. acs.orgnih.gov

Analogues with the N-phenylbenzamide core have been used to validate a range of biological targets. For example, derivatives have been synthesized and tested to validate their activity against enzymes like histone deacetylases (HDACs) and soluble epoxide hydrolase (sEH), which are implicated in cancer and inflammation, respectively. nih.govnih.gov The general approach involves designing and synthesizing a library of compounds based on the core scaffold and then screening them against the putative target to establish a structure-activity relationship (SAR). nih.gov A potent and selective compound emerging from such a study can then be used to probe the biological consequences of inhibiting the target in cellular and animal models, thereby validating it for further drug development.

Table 1: Examples of Benzamide (B126) Analogues in Target Validation

Compound/Analogue ClassBiological TargetTherapeutic Area
2-AminobenzanilidesHistone Deacetylases (HDACs)Cancer
N-phenylbenzamide derivativesKinetoplast DNANeglected Tropical Diseases
Benzamide derivativesSoluble Epoxide Hydrolase (sEH)Inflammation and Pain
3-Aminobenzamide (3-AB)Poly(ADP-ribose) polymerase (PARP)Cancer, Neurodegeneration

This table presents data for analogues of "this compound" to illustrate potential applications.

Development as Tool Compounds for In Vitro Mechanistic Research

Tool compounds are essential for basic research, allowing scientists to selectively modulate the function of proteins in vitro to study their roles in biological processes. Although "this compound" has not been developed as a tool compound, its structural components are present in many existing tool compounds.

The 3-aminobenzamide moiety is a classic feature of PARP inhibitors used in countless in vitro studies to investigate DNA repair, genomic stability, and cell death pathways. nih.govtandfonline.com Similarly, various N-phenylbenzamide derivatives have been developed as tool compounds to study a range of enzymes and receptors. For example, they have been used to investigate the mechanisms of tyrosinase inhibition and to explore the structure-activity relationships of glucokinase activators. benthamdirect.comresearchgate.net The development of "this compound" as a tool compound would require its characterization for potency and selectivity against a specific biological target, which would then enable its use in in vitro assays to dissect complex biological mechanisms.

Integration into High-Throughput Screening Libraries for Drug Discovery Research (excluding clinical trials)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify "hit" compounds with activity against a biological target of interest. The N-phenylbenzamide scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets. nih.gov This makes compounds containing this scaffold, such as "this compound," attractive candidates for inclusion in HTS libraries.

The diversity of biological activities reported for benzamide derivatives, including antimicrobial, anticonvulsant, and enzyme inhibitory effects, underscores the value of this chemical class in drug discovery. nanobioletters.comnih.gov Libraries of benzamide compounds are often synthesized using combinatorial chemistry approaches to generate a wide range of structural variations for screening. nih.gov The inclusion of "this compound" and its analogues in such libraries could lead to the discovery of novel hits for a variety of therapeutic targets.

Role in Advanced Materials Science Research (e.g., organic electronics, sensors)

The field of materials science is increasingly looking to organic molecules for applications in electronics and sensor technology. While there is no specific research on "this compound" in this area, its diarylamine-like structure is a common feature in materials developed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The delocalized pi-electron system of the phenylamino-phenyl group can facilitate charge transport, a key property for organic semiconductors. The amino and amide groups also provide sites for hydrogen bonding and potential coordination with metal ions, which could be exploited in the design of chemical sensors. Research into analogous aromatic amides and amines has shown their potential for creating materials with interesting photophysical and electronic properties. Therefore, "this compound" could serve as a building block for the synthesis of novel organic functional materials.

Potential as Precursors for Novel Chemical Entities

In synthetic chemistry, a "precursor" is a compound that is a starting material for the synthesis of another compound. The structure of "this compound" contains several reactive sites that could be chemically modified to create a library of novel chemical entities.

The primary amino group on the 3-aminobenzamide ring is a versatile functional handle that can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization followed by substitution. The secondary amine of the phenylamino (B1219803) group and the amide bond itself also offer opportunities for chemical modification. For instance, precursor-directed biosynthesis is a technique where a microorganism is fed a synthetic precursor to produce novel natural product analogues. mdpi.com It is conceivable that a similar approach could be used with "this compound" to generate new bioactive compounds. The synthesis of novel acetamidobenzanilides from related precursors has been reported, demonstrating the utility of this class of compounds in generating new chemical diversity. researchgate.net

Advanced Methodological Approaches and Future Directions in 3 Amino N 4 Phenylamino Phenyl Benzamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. nih.gov For "3-amino-N-[4-(phenylamino)phenyl]benzamide," AI and ML can be leveraged in several key areas:

De Novo Design of Analogs: Generative AI models can design novel benzamide (B126) derivatives with optimized properties. nih.govyoutube.com By learning from vast datasets of existing chemical structures and their biological activities, these models can propose new molecules based on the "this compound" scaffold that are predicted to have improved potency, selectivity, or pharmacokinetic profiles. youtube.com

Predictive Modeling of Bioactivity: Machine learning algorithms, such as deep neural networks and support vector machines, can be trained to predict the biological activity of "this compound" and its analogs against specific targets. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can identify the key structural features that govern the compound's efficacy. benthamdirect.combenthamscience.com

Virtual Screening: AI-driven virtual screening can rapidly screen large compound libraries to identify molecules with similar properties to "this compound" or those that are likely to bind to its putative targets. nih.gov This significantly reduces the time and cost associated with experimental high-throughput screening. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on "this compound" Research
Generative Models Algorithms that create new data, such as novel molecular structures.Design of novel analogs with potentially enhanced therapeutic properties.
Predictive Modeling (e.g., QSAR) Statistical models that relate chemical structure to biological activity.Prediction of the potency and selectivity of new derivatives, guiding synthesis efforts.
Virtual Screening Computational technique to search libraries of small molecules for potential hits.Rapid identification of new compounds with similar activity profiles.

Application of Chemoproteomics for Target Identification

A critical step in understanding the mechanism of action of "this compound" is the identification of its cellular protein targets. Chemoproteomics has emerged as a powerful technology for the unbiased identification of small molecule-protein interactions directly in a biological system. researchgate.netnih.govnih.gov

Affinity-Based Approaches: This method involves synthesizing a derivative of "this compound" that is tagged with a reactive group (e.g., a photoaffinity label) and a handle for enrichment (e.g., biotin). nih.govnih.gov Upon incubation with cell lysates or live cells and subsequent stimulation (e.g., with UV light), the probe covalently binds to its protein targets, which can then be isolated and identified by mass spectrometry. nih.govresearchgate.net

Probe-Free Methods: To avoid potential artifacts introduced by modifying the compound, probe-free methods are gaining traction. nih.gov Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify protein targets by detecting changes in protein conformation and stability upon ligand binding. nih.gov

Competitive Chemoproteomics: This approach can be used to assess the selectivity of "this compound" across the proteome. By competing with a broad-spectrum probe for binding to a class of proteins (e.g., kinases), the specific targets of the compound can be identified.

Chemoproteomics TechniquePrincipleAdvantage for "this compound" Studies
Affinity-Based Probes A modified version of the compound is used to "pull-down" its binding partners.Direct identification of protein targets in a complex biological sample.
Probe-Free Methods (e.g., LiP-MS) Detects compound-induced changes in protein structure and stability.Avoids chemical modification of the compound of interest.
Competitive Profiling The compound competes with a known probe to reveal its specific targets.Provides insights into the selectivity of the compound across a protein family.

Development of Advanced Imaging Techniques for Cellular Localization and Mechanism Studies

Visualizing the subcellular localization of "this compound" and its interactions with target proteins in living cells is crucial for a comprehensive understanding of its mechanism of action. Advanced imaging techniques offer the necessary resolution and sensitivity for such studies. springernature.com

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) can overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. nih.govnumberanalytics.comnumberanalytics.com This would allow for the precise localization of "this compound" within cellular compartments and its co-localization with target proteins.

Fluorescence-Based Biosensors: Genetically encoded biosensors can be designed to report on the binding of "this compound" to its target in real-time within living cells. nih.gov For instance, a system based on Förster Resonance Energy Transfer (FRET) could be developed where the binding of the compound induces a conformational change in a fusion protein, leading to a detectable change in fluorescence.

Labeling Strategies: To visualize the non-fluorescent "this compound," it can be tagged with a small, bioorthogonal handle (e.g., an alkyne or azide). springernature.com This allows for subsequent labeling with a fluorescent probe via click chemistry, minimizing the perturbation to the molecule's properties. springernature.com

Imaging TechniqueResolutionApplication to "this compound"
Super-Resolution Microscopy (STED, SMLM) Nanometer scalePrecise subcellular localization and co-localization with target proteins.
Fluorescence-Based Biosensors (e.g., FRET) Molecular levelReal-time monitoring of target engagement in living cells.
Bioorthogonal Labeling Diffraction-limited or super-resolutionVisualization of the compound's distribution without a bulky fluorescent tag.

Challenges and Opportunities in "this compound" Research

While the benzamide scaffold is prevalent in medicinal chemistry, research on "this compound" faces both challenges and opportunities.

Challenges: A significant challenge is the potential for off-target effects, as the benzamide core can interact with a variety of biological targets. rsc.org Ensuring selectivity is paramount for therapeutic development. Furthermore, the synthesis of analogs and probes can be complex and require multi-step procedures. researchgate.net

Opportunities: The modular nature of the "this compound" structure provides a rich opportunity for medicinal chemistry optimization. mdpi.com The amino and phenylamino (B1219803) groups can be readily modified to fine-tune the compound's properties. There is also an opportunity to explore its potential in a wide range of therapeutic areas, given the diverse biological activities of benzamide derivatives. nanobioletters.comresearchgate.net

Emerging Areas of Investigation for Novel Benzamide Derivatives

The field of benzamide research is continually evolving, with several exciting new areas of investigation.

Multi-Target Ligands: There is a growing interest in designing single molecules that can modulate multiple targets simultaneously, which can be beneficial for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com Novel derivatives of "this compound" could be designed to have such polypharmacology.

Neuroprotective Agents: Some benzamide derivatives have shown promise as neuroprotective agents by targeting pathways involved in neuronal damage. nih.gov Investigating the potential of "this compound" and its analogs in models of neurodegenerative diseases could be a fruitful area of research.

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for therapeutic intervention. A derivative of "this compound" could be developed into a PROTAC to induce the degradation of its target protein.

Roadmap for Future Academic Endeavors on "this compound"

A strategic roadmap for future research on "this compound" would involve a multi-pronged approach:

Target Identification and Validation: Employ unbiased chemoproteomics to identify the primary protein targets of the compound. Validate these targets using orthogonal biochemical and cellular assays.

Mechanism of Action Studies: Utilize advanced imaging techniques to determine the subcellular localization of the compound and confirm its engagement with the identified targets in living cells.

Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs to probe the SAR and identify the key structural determinants for activity and selectivity.

AI-Driven Lead Optimization: Use AI and ML models to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

Exploration of Therapeutic Potential: Evaluate the optimized lead compounds in relevant preclinical models of disease based on the identified mechanism of action.

By embracing these advanced methodologies and pursuing a systematic research plan, the scientific community can unlock the full potential of "this compound" and its derivatives as novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a safe and efficient synthesis protocol for 3-amino-N-[4-(phenylamino)phenyl]benzamide?

  • Methodological Answer : Synthesis should prioritize hazard analysis for reagents (e.g., aryl chlorides, hydroxylamine derivatives) and intermediates. For example, DSC data indicates thermal instability in related anomeric amides, necessitating controlled heating and inert atmospheres . Ames testing of structurally similar compounds shows mutagenicity risks comparable to benzyl chloride, requiring PPE and fume hoods during handling . Multi-step protocols (e.g., coupling aryl amines with benzoyl chlorides) should optimize solvent selection (e.g., dichloromethane for solubility) and stoichiometry to minimize side products like dibenzoylated derivatives .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : To confirm molecular weight (expected m/z ~350–400 for similar benzamides) and detect impurities .
  • NMR : ¹H/¹³C NMR can resolve aromatic proton environments (e.g., para-substituted phenyl groups) and verify amine functionalization .
  • X-ray crystallography : For crystalline derivatives, lattice parameters (e.g., monoclinic P2₁/c symmetry, a = 25.0232 Å, b = 5.3705 Å) provide definitive conformation data .

Q. What are the primary biochemical targets hypothesized for this compound, and how can binding assays be designed?

  • Methodological Answer : Similar trifluoromethyl-substituted benzamides target enzymes like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases) in bacterial pathways . Use fluorescence polarization assays with FITC-labeled ligands or SPR to measure binding affinity (Kd). Competitive inhibition studies (e.g., IC50 determination) against S. aureus PPTase can validate target engagement .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. nitro groups) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3) deactivate the benzamide ring, slowing nucleophilic attack at the carbonyl carbon. Computational studies (DFT calculations) on analogous compounds show reduced electrophilicity (ΔE ~0.3 eV) compared to nitro-substituted derivatives . Experimentally, monitor reaction kinetics via <sup>19</sup>F NMR to track substituent stability under basic conditions .

Q. What strategies resolve contradictions in observed vs. predicted metabolic stability for this compound in in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from cytochrome P450 isoform differences. Use:

  • Microsomal incubations : Compare rat vs. human liver microsomes to identify species-specific oxidation (e.g., CYP3A4-mediated N-dealkylation) .
  • Metabolite ID : HR-MS/MS to detect hydroxylated or glucuronidated metabolites. For example, 4-hydroxy metabolites of similar benzamides show reduced half-lives (t½ < 2 hrs) in plasma .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase vs. non-kinase targets?

  • Methodological Answer :

  • Scaffold modification : Introduce methyl groups at the pyrimidine ring (e.g., 6-methyl analogs) to sterically hinder off-target ATP-binding pockets .
  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins DiscoverX) to quantify inhibition (% control at 1 µM). For example, 3-trifluoromethyl analogs show >50% inhibition of EGFR with IC50 ~50 nM but minimal activity against VEGFR2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.